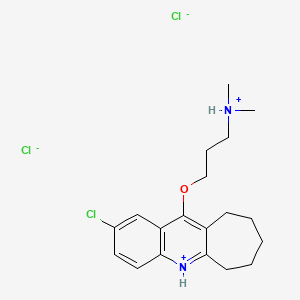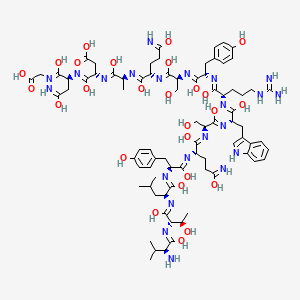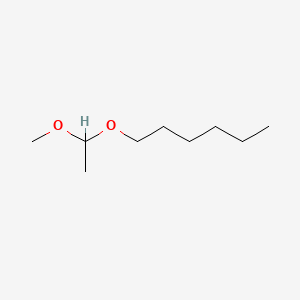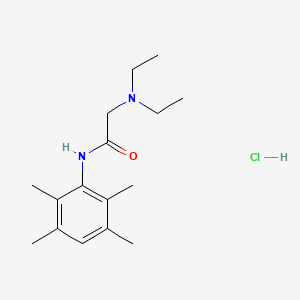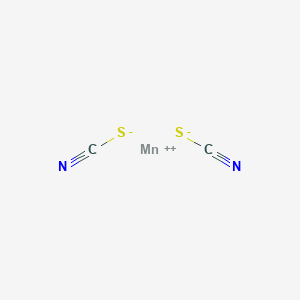
Manganese dithiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese dithiocyanate is an inorganic compound with the chemical formula Mn(SCN)₂. It is known for its unique properties and applications in various fields of science and industry. The compound consists of a manganese ion coordinated with two thiocyanate ligands, forming a complex that exhibits interesting chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Manganese dithiocyanate can be synthesized through the reaction of manganese salts with thiocyanate salts. One common method involves the reaction of manganese(II) chloride with potassium thiocyanate in an aqueous solution. The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese dithiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of thiocyanate ligands with other ligands such as halides or phosphines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of manganese oxides, while substitution reactions can yield various manganese complexes.
Wissenschaftliche Forschungsanwendungen
Manganese dithiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other manganese compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of manganese dithiocyanate involves its interaction with molecular targets such as enzymes and proteins. The thiocyanate ligands can coordinate with metal centers in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Similar Compounds:
Manganese(II) chloride: Similar in terms of manganese content but lacks the thiocyanate ligands.
Manganese(II) sulfate: Another manganese compound with different ligands and properties.
Iron dithiocyanate: Shares the thiocyanate ligands but has iron as the central metal instead of manganese.
Uniqueness: this compound is unique due to its specific coordination environment and the presence of thiocyanate ligands. This gives it distinct chemical and physical properties compared to other manganese compounds.
Eigenschaften
| 25327-03-1 | |
Molekularformel |
C2MnN2S2 |
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
manganese(2+);dithiocyanate |
InChI |
InChI=1S/2CHNS.Mn/c2*2-1-3;/h2*3H;/q;;+2/p-2 |
InChI-Schlüssel |
FRYUOUHISNWFTE-UHFFFAOYSA-L |
Kanonische SMILES |
C(#N)[S-].C(#N)[S-].[Mn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/no-structure.png)
